5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

Catalog No.
S15839798
CAS No.
M.F
C7H10ClN3O
M. Wt
187.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamid...

Product Name

5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

IUPAC Name

5-chloro-1-ethyl-3-methylpyrazole-4-carboxamide

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

InChI

InChI=1S/C7H10ClN3O/c1-3-11-6(8)5(7(9)12)4(2)10-11/h3H2,1-2H3,(H2,9,12)

InChI Key

CIHBEUXXHYRACQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)N)Cl

5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered pyrazole ring containing two nitrogen atoms. Its molecular formula is C7_7H10_{10}ClN3_3O, and it has a molecular weight of 187.63 g/mol. The compound features a chlorine atom at the 5-position, an ethyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring, along with a carboxamide functional group at the 4-position. This unique structure contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups. Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide .

The major products from these reactions include various substituted pyrazoles, amines, and carboxylic acids, depending on specific reaction conditions and reagents used.

5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The compound interacts with specific molecular targets such as enzymes and receptors, leading to inhibition of their activity or alteration of their function. This mechanism underlies its potential therapeutic applications .

The synthesis of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide typically involves:

  • Initial Reaction: The reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base yields 4-chloro-3-ethyl-1-methylpyrazole.
  • Formation of Carboxamide: This intermediate is then reacted with formic acid and a catalyst to produce the desired compound.

Industrial production often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity .

The applications of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide span various domains:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is utilized in studies related to enzyme inhibition and receptor binding.
  • Industry: It finds use in producing agrochemicals and materials with specific properties .

Research on interaction studies indicates that 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide can effectively bind to various biological targets, demonstrating significant potential for drug development. These studies often focus on its role in inhibiting specific enzymes or modulating receptor activity, contributing to its biological profile .

Several compounds share structural similarities with 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Chloro-1-methylpyrazoleC4_4H4_4ClN3_3Lacks ethyl group; simpler structure
4-Amino-5-chloro-3-methylpyrazoleC6_6H7_7ClN4_4OContains an amino group instead of carboxamide
5-Bromo-1-butylpyrazoleC7_7H9_9BrN2_2OBromine substitution instead of chlorine
5-Chloro-N-(2-hydroxyethyl)-3-methylpyrazoleC8_8H10_10ClN3_3OHydroxyethyl substitution at the nitrogen position

Uniqueness

What makes 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide unique among these compounds is its combination of an ethyl group at the nitrogen position and a carboxamide functional group at the fourth position, which enhances its solubility and biological activity compared to others in its class. Its specific structural features enable distinct reactivity patterns and biological interactions that are valuable for medicinal chemistry applications .

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

187.0512396 g/mol

Monoisotopic Mass

187.0512396 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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